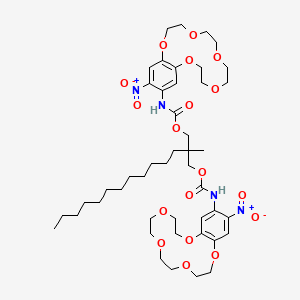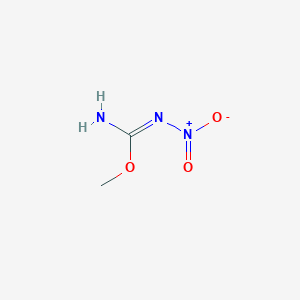
2-Fluoro-N-hydroxy-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H7FN2O. It belongs to the class of amidines and features a central carbon (C=N-C) chain, with a fluorine atom attached to one of the carbons and a hydroxyl group attached to the terminal nitrogen. An aromatic benzene ring is linked to the other carbon in the central chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes for 2-Fluoro-N-hydroxy-benzamidine are not widely documented in scientific literature. general methods for synthesizing similar compounds often involve the reaction of fluorinated benzene derivatives with hydroxylamine and amidine precursors under controlled conditions .
Industrial Production Methods: There is limited information on the industrial production methods for this compound. Typically, such compounds are synthesized in research laboratories for experimental purposes rather than on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-hydroxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamidines.
Scientific Research Applications
2-Fluoro-N-hydroxy-benzamidine is primarily used in scientific research due to its intriguing properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in enzyme inhibition studies to understand enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound valuable for studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
2,6-Difluoro-N-hydroxy-benzamidine: Similar structure but with two fluorine atoms.
N-hydroxy-benzamidine: Lacks the fluorine atom but has similar functional groups.
2-Fluoro-benzamidine: Contains the fluorine atom but lacks the hydroxyl group.
Uniqueness: 2-Fluoro-N-hydroxy-benzamidine is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs. This combination makes it a valuable compound for various research applications .
Properties
CAS No. |
75907-83-4 |
|---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
UQVCPKNHQRKCGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=NO)N)F |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B1599010.png)
![Tris[3-(perfluorooctyl)phenyl]phosphine](/img/structure/B1599011.png)






![1,3-Benzenediol, 2,4-bis[(2,4-dimethylphenyl)azo]-](/img/structure/B1599022.png)


